

Crystal Structure of 4-Bromo-2-phenylquinoline: A Technical Overview

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Compound of Interest

Compound Name: 4-Bromo-2-phenylquinoline

Cat. No.: B1267373

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Absence of Publicly Available Crystallographic Data

Initial Statement of Findings: As of December 2025, a comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature has revealed no publicly available, experimentally determined crystal structure for the compound **4-Bromo-2-phenylquinoline**. While synthesis methods and some spectroscopic data for this molecule and its derivatives are documented, the precise three-dimensional arrangement of atoms in the solid state, which is determined through X-ray crystallography, has not been reported.

This lack of a definitive crystal structure precludes the creation of an in-depth technical guide focused on its specific crystallographic features. The core quantitative data, such as unit cell dimensions, space group, atomic coordinates, and bond lengths/angles, are not available to be summarized or analyzed.

Proposed Alternative: Analysis of a Structurally Related Compound

Given the absence of data for **4-Bromo-2-phenylquinoline**, we propose to construct a detailed technical guide on a closely related, structurally significant analogue for which a complete crystal structure is available. A suitable candidate would be a similar brominated phenylquinoline derivative. This would allow for a thorough exploration of the typical solid-state

interactions and molecular geometry characteristic of this class of compounds, providing valuable insights for researchers, scientists, and drug development professionals.

The proposed guide on a related compound would adhere to the original core requirements, including:

- Detailed Crystallographic Data Presentation: Summarizing all quantitative crystallographic data in structured tables.
- Experimental Protocols: Providing detailed methodologies for synthesis, crystallization, and X-ray diffraction data collection and structure refinement.
- Mandatory Visualizations: Creating diagrams for experimental workflows and intermolecular interactions using the Graphviz (DOT language).

We believe this alternative approach will provide a valuable and relevant technical resource that aligns with the spirit of the original request, despite the data limitations for the specific target molecule. We await your feedback on whether to proceed with this proposed alternative.

- To cite this document: BenchChem. [Crystal Structure of 4-Bromo-2-phenylquinoline: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1267373#crystal-structure-of-4-bromo-2-phenylquinoline\]](https://www.benchchem.com/product/b1267373#crystal-structure-of-4-bromo-2-phenylquinoline)

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